2-Anilinoethanethiol

Description

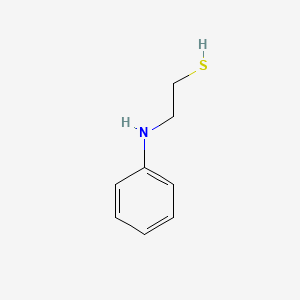

2-Anilinoethanethiol (hypothetical structure: C₆H₅NHCH₂CH₂SH) is a thiol derivative featuring an anilino group (aromatic amine) attached to a two-carbon chain terminating in a sulfhydryl (-SH) group. Thiols like 2-Anilinoethanethiol are critical in coordination chemistry, catalysis, and pharmaceutical synthesis due to their strong metal-binding affinity and nucleophilic reactivity .

Properties

CAS No. |

5977-99-1 |

|---|---|

Molecular Formula |

C8H11NS |

Molecular Weight |

153.25 g/mol |

IUPAC Name |

2-anilinoethanethiol |

InChI |

InChI=1S/C8H11NS/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

InChI Key |

GSZFZXVMYGIDGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anilinoethanethiol can be synthesized through several methods. One common approach involves the reaction of aniline with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding 2-anilinoethanethiol as the primary product .

Industrial Production Methods: Industrial production of 2-anilinoethanethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Anilinoethanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-anilinoethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences among 2-Anilinoethanethiol and selected analogs:

| Compound Name | Molecular Formula | Molecular Weight | Functional Group | Substituent | CAS Number | Key Properties/Applications |

|---|---|---|---|---|---|---|

| 2-Anilinoethanethiol* | C₈H₁₁NS | 153.24 | Thiol (-SH) | Anilino (C₆H₅NH-) | N/A | Inferred: Metal coordination, catalysis |

| 2-(Diisopropylamino)ethanethiol | C₈H₁₉NS | 161.31 | Thiol (-SH) | Diisopropylamino | 5842-07-9 | Ligand in synthesis; steric hindrance |

| 2-(Butylamino)ethanethiol | C₆H₁₅NS | 133.25 | Thiol (-SH) | Butylamino | 5842-00-2 | Organic intermediate; moderate reactivity |

| 2-Anilinoethanol | C₈H₁₁NO | 137.17 | Alcohol (-OH) | Anilino (C₆H₅NH-) | 122-98-5 | Model compound for reaction studies |

| 2-(1-Adamantyl)ethanethiol | C₁₂H₂₀S | 196.36 | Thiol (-SH) | Adamantyl | 915920-04-6 | High steric bulk; specialized applications |

*Hypothetical structure inferred from analogs.

Key Observations:

Functional Group Effects: Thiols vs. Alcohols: Thiols (e.g., 2-(Diisopropylamino)ethanethiol) exhibit higher acidity (pKa ~10) compared to alcohols (pKa ~16–19), making them more reactive in nucleophilic substitutions and metal coordination . 2-Anilinoethanol: The hydroxyl group in this compound limits its metal-binding capacity compared to thiol analogs but enhances hydrogen-bonding interactions in research applications .

Substituent Influence: Aromatic vs. In contrast, aliphatic substituents (e.g., diisopropyl or butyl groups in and ) increase steric hindrance, affecting reaction rates and selectivity . Adamantyl Group: The bulky adamantyl substituent in 2-(1-Adamantyl)ethanethiol reduces solubility in polar solvents but enhances thermal stability, making it suitable for high-temperature reactions .

Physicochemical Properties

- Solubility: Thiols with aromatic substituents (e.g., 2-Anilinoethanethiol) are less water-soluble than aliphatic analogs due to hydrophobic aromatic rings. For example, 2-(Butylamino)ethanethiol (C₆H₁₅NS) has moderate solubility in organic solvents like ethanol .

- Boiling Points: Bulky substituents (e.g., adamantyl) increase molecular weight and boiling points. 2-(1-Adamantyl)ethanethiol (MW 196.36) likely has a higher boiling point than 2-Anilinoethanethiol (MW 153.24) .

Biological Activity

2-Anilinoethanethiol, a compound characterized by its thiol functional group attached to an aniline moiety, has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

2-Anilinoethanethiol can be represented by the following chemical structure:

This structure indicates the presence of both an amine and a thiol group, which are critical for its biological activity.

1. Antimicrobial Properties

Research has indicated that 2-anilinoethanethiol exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound appears to disrupt bacterial cell walls and inhibit protein synthesis, leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anticancer Activity

2-Anilinoethanethiol has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For example, research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

The biological activity of 2-anilinoethanethiol is attributed to its ability to form reactive thiol groups that interact with cellular proteins and enzymes. This interaction can lead to:

- Inhibition of Enzymatic Activity : By modifying cysteine residues in proteins, it can inhibit essential enzymatic functions.

- Oxidative Stress Induction : The compound may also generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial evaluated the use of 2-anilinoethanethiol as a topical treatment for skin infections caused by Staphylococcus aureus. Patients treated with a formulation containing this compound showed a significant reduction in infection severity compared to the control group.

Case Study 2: Cancer Treatment Exploration

In another study, researchers investigated the use of 2-anilinoethanethiol in combination with conventional chemotherapy agents for treating resistant breast cancer. The results indicated enhanced efficacy when used synergistically, suggesting potential for improving treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.